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Compound of Interest

Compound Name: 2-Methyl-4-nonanol

Cat. No.: B1620210

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-4-nonanol (CAS No: 26533-31-3).[1] The information is compiled from various
databases and is intended to assist in the identification, characterization, and quality control of
this secondary alcohol. The guide presents available quantitative data in structured tables,
details general experimental protocols for spectroscopic analysis, and includes a visual
workflow of the analytical process.

Compound Information

Property Value Source
Chemical Name 2-Methyl-4-nonanol NIST
Molecular Formula C10H220 [1]
Molecular Weight 158.28 g/mol [1]

CAS Number 26533-31-3 [1]

Spectroscopic Data

The following sections summarize the available spectroscopic data for 2-Methyl-4-nonanol.

Infrared (IR) Spectroscopy
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The infrared spectrum of 2-Methyl-4-nonanol exhibits characteristic absorptions for a

secondary alcohol. The data presented below is based on the gas-phase spectrum available in

the NIST Chemistry WebBook.[2]

Wavenumber (cm—?) Assignment Intensity
~3650 O-H stretch (free hydroxyl) Strong, Sharp
2850-3000 C-H stretch (alkane) Strong

~1465 C-H bend (methylene) Medium
~1380 C-H bend (methyl) Medium
1000-1200 C-O stretch (secondary Strong

alcohol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H and 3C NMR data for 2-Methyl-4-nonanol are not readily available in the

public domain spectral databases that were consulted. The following tables provide predicted

chemical shifts. These predictions are based on computational models and should be used as

a reference; experimental verification is recommended.

'H NMR (Predicted)

Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
~3.6 m 1H H-4 (CH-OH)
~1.7 m 1H H-2 (CH)
H-3, H-5, H-6, H-7, H-
1.2-1.5 m 10H
8
0.9 t 3H H-9 (CHs)
0.9 d 6H H-1, H-1' (CHs)2
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13C NMR (Predicted)

Chemical Shift (ppm) Carbon Type Assignment
~70 CH C-4

~45 CH2 C-3

~38 CH:z C-5

~32 CH2 C-7

~28 CH2 C-6

~25 CH C-2

~23 CHs C-1,C-1

~23 CH:z C-8

~14 CHs C-9

Mass Spectrometry (MS)

The mass spectrum of 2-Methyl-4-nonanol is available in the NIST Chemistry WebBook.[1]

The expected molecular ion peak [M]* is at m/z 158. Common fragmentation patterns for

secondary alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl

group) and dehydration (loss of a water molecule). Predicted m/z values for common adducts

are listed below based on data from PubChem.[3]

m/z (Predicted) Adduct

159.17435 [M+H]*

181.15629 [M+Na]*

157.15979 [M-H]~

176.20089 [M+NHa]*

141.16433 [M+H-H20]*
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Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid samples like 2-
Methyl-4-nonanol. Instrument parameters should be optimized for the specific equipment
used.

Infrared (IR) Spectroscopy

o Sample Preparation: A neat liquid sample is prepared by placing a drop of 2-Methyl-4-
nonanol between two salt plates (e.g., NaCl or KBr) to form a thin film.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition:

[¢]

A background spectrum of the clean salt plates is recorded.

[¢]

The sample is placed in the instrument's sample holder.

[e]

The spectrum is typically recorded from 4000 to 400 cm~1* with a resolution of 4 cm~1.

o

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

o Data Processing: The background spectrum is subtracted from the sample spectrum to yield
the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Approximately 5-10 mg of 2-Methyl-4-nonanol is dissolved in about
0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube. A small
amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift
calibration (0O ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
» 'H NMR Data Acquisition:

o The spectrometer is tuned and the magnetic field is shimmed to homogeneity.
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o A standard one-pulse sequence is used to acquire the proton spectrum.

o Key parameters include a 30-90° pulse angle, a spectral width of approximately 15 ppm,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Data Acquisition:

o A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for
each unique carbon.

o Awider spectral width (e.g., 200-250 ppm) is required.

o Alonger acquisition time and a greater number of scans are generally needed due to the
lower natural abundance and sensitivity of the 13C nucleus.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase
corrected, and baseline corrected. The chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like 2-Methyl-4-nonanol, direct injection or,
more commonly, coupling with a gas chromatograph (GC-MS) is employed for sample
introduction and separation from any impurities.

lonization: Electron lonization (EIl) is a common method for generating ions from volatile
organic compounds. A standard electron energy of 70 eV is typically used.

Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be
used to separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded over a mass range appropriate for the
compound (e.g., m/z 30-200).

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and the fragmentation pattern, which provides structural information.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis and characterization of a chemical compound such as 2-Methyl-4-nonanol.
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Caption: Workflow for Spectroscopic Analysis of 2-Methyl-4-nonanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-4-nonanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1620210#2-methyl-4-nonanol-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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